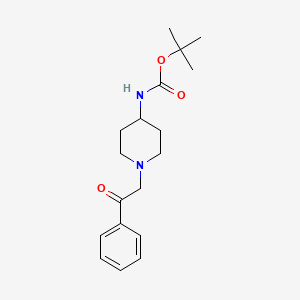

tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound featuring a tert-butyloxycarbonyl (Boc) protecting group and a 2-oxo-2-phenylethyl substituent. The Boc group is widely employed in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and heterocyclic chemistry . The 2-oxo-2-phenylethyl moiety introduces a ketone group, which may enhance reactivity through hydrogen bonding or participation in nucleophilic addition reactions.

This compound’s structural framework aligns with intermediates used in drug discovery, particularly for neuroprotective agents, enzyme inhibitors, or bioactive molecules requiring piperidine scaffolds . Its ketone group could facilitate further functionalization, such as reductive amination or conjugation with pharmacophores, making it a versatile building block in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-phenacylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15-9-11-20(12-10-15)13-16(21)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDXZERYUGIYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with phenylacetyl chloride in the presence of a base, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the desired compound.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes alkylation or acylation under mild conditions. For example:

-

Sulfonylation : Reaction with methanesulfonyl chloride in pyridine at 20°C yields sulfonamide derivatives (91% yield) .

-

Acylation : Coupling with activated esters (e.g., hydroxysuccinimide esters) in dichloromethane (DCM) using triethylamine (TEA) as a base achieves amide bond formation (89% yield) .

Example reaction conditions :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonylation | Methanesulfonyl chloride, pyridine, 20°C | 91% | |

| Acylation | HBTU/HOBt, DIPEA, DCM | 89% |

Carbamate (Boc) Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Trifluoroacetic Acid (TFA) : Treatment with 10% TFA in DCM at room temperature removes the Boc group, exposing the free amine .

-

Hydrochloric Acid (HCl) : Boc deprotection in 2N HCl/EtOAc generates hydrochloride salts .

Mechanism :

Functionalization of the Phenacyl Group

The 2-oxo-2-phenylethyl moiety participates in ketone-specific reactions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .

-

Nucleophilic Addition : Grignard reagents or hydrides (e.g., NaBH₄) yield substituted alcohols or amines .

Stability Note : The phenacyl group is susceptible to base-mediated elimination under harsh conditions (e.g., DBU, >50°C) .

Piperidine Ring Modifications

-

N-Alkylation : Reacts with α-bromo carbonyl compounds (e.g., ethyl 2-bromoacetate) in acetonitrile (ACN) using TEA to introduce substituents (55% yield) .

-

Cyclization : Under basic conditions (K₂CO₃, DMF), intramolecular reactions form fused heterocycles .

Example protocol :

-

Dissolve tert-butyl piperidin-4-ylcarbamate (1 eq) in ACN.

-

Add TEA (1.2 eq) and α-bromoacetophenone (1.1 eq).

-

Stir at 20°C for 4 h.

Coupling Reactions

The free amine (post-Boc deprotection) engages in:

-

Urea Formation : Reaction with diphenyl cyanocarbonimidate in THF yields cyanoguanidine derivatives (75% yield) .

-

Amide Bond Synthesis : Coupling with carboxylic acids using HBTU/HOBt activators in DCM .

Key data :

| Substrate | Coupling Partner | Product Class | Yield | Source |

|---|---|---|---|---|

| Deprotected amine | Diphenyl cyanocarbonimidate | Cyanoguanidine | 75% | |

| Deprotected amine | 3-(2-Chlorophenyl)propanoyl chloride | Acylurea | 23% |

Stability and Reactivity Insights

-

pH Sensitivity : The Boc group remains stable in neutral/basic conditions but hydrolyzes rapidly in acidic media .

-

Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage .

Spectroscopic Characterization

Post-reaction analysis employs:

-

NMR : -NMR (CDCl₃) shows characteristic peaks for Boc (δ 1.44 ppm) and phenacyl (δ 7.8–7.4 ppm) .

-

HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

This compound’s reactivity aligns with its structural analogs, enabling diverse applications in medicinal chemistry and materials science. Experimental protocols emphasize mild conditions to preserve labile functional groups .

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Research indicates that derivatives of piperidine compounds, including tert-butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate, exhibit significant cytotoxic activity against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .

-

Neuroprotective Effects :

- Some studies suggest that piperidine derivatives possess neuroprotective properties. They may help in conditions such as neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .

- Anti-inflammatory Activity :

Therapeutic Applications

- Pharmaceutical Development :

- Synthesis of Analogues :

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between tert-butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate and its analogs.

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Substituent Effects :

- The 2-oxo-2-phenylethyl group in the target compound introduces a ketone, which contrasts with the halogenated benzyl groups in and . The ketone may confer polarity and reactivity, whereas fluorine atoms in fluorobenzyl analogs enhance lipophilicity and bioavailability .

- Sulfonyl-containing analogs (e.g., 1-(methylsulfonyl)piperidin-4-amine) exhibit improved aqueous solubility due to the polar sulfonyl group, making them preferable for formulations requiring high solubility .

Synthetic Routes :

- The unsubstituted tert-butyl piperidin-4-ylcarbamate (Molar Mass 200.28 g/mol) is a common precursor synthesized via Boc protection of piperidin-4-amine, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions . Derivatives like the target compound are typically synthesized by alkylating this precursor with appropriate electrophiles (e.g., phenacyl bromides for 2-oxo-2-phenylethyl substitution) .

Biological Relevance :

- Fluorobenzyl-substituted analogs are explored for neuroprotective and anti-cholinesterase activities, leveraging fluorine’s electron-withdrawing effects to modulate target binding .

- The ketone group in the target compound could interact with enzymatic active sites via hydrogen bonding, positioning it as a candidate for protease or kinase inhibitor development .

Physicochemical and Pharmacokinetic Considerations

Molar Mass and Lipophilicity :

- The target compound (316.40 g/mol) has a higher molar mass than unsubstituted analogs (e.g., 200.28 g/mol) due to the phenylethyl-ketone substituent. This may slightly reduce solubility but improve membrane permeability.

- Fluorinated derivatives (326.38 g/mol) balance moderate lipophilicity with metabolic stability, as fluorine resists oxidative degradation .

Stability and Reactivity :

Biological Activity

tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate, with the molecular formula C18H26N2O3 and CAS number 913574-88-6, is a compound belonging to the carbamate class. Its structure features a piperidine ring substituted with a phenylethyl group and a tert-butyl carbamate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound's molecular weight is approximately 318.41 g/mol. It can be synthesized through several methods, typically involving the reaction of piperidine derivatives with phenylacetyl chloride in the presence of bases such as triethylamine or sodium hydride, often using solvents like dichloromethane or tetrahydrofuran .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways critical for various physiological processes. The precise mechanisms remain an area of active research, with studies indicating potential effects on inflammatory pathways and cellular signaling .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in the inflammatory response. In vitro studies have shown that these compounds can reduce IL-1β release and pyroptotic cell death in macrophage-like THP-1 cells, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

The compound's structural features may contribute to its anticancer properties. Preliminary studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in MCF7 breast cancer cells, indicating that modifications to the piperidine structure can enhance therapeutic efficacy .

Case Studies and Research Findings

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other related compounds. Below is a comparison table highlighting some similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 2-oxo-2-phenylacetate | Similar ester structure | Moderate anti-inflammatory effects |

| Phenylglyoxylic acid | Contains phenolic group | Antioxidant properties |

| 4-tert-butyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | Pyridine derivative | Cytotoxicity against tumor cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl 1-(2-oxo-2-phenylethyl)piperidin-4-ylcarbamate?

- Methodology : The compound can be synthesized via a multi-step procedure starting from piperidin-4-ylcarbamate derivatives. A common approach involves coupling tert-butyl chloroformate with 1-(2-oxo-2-phenylethyl)piperidin-4-amine in dichloromethane or THF under anhydrous conditions. Triethylamine or DIPEA is typically used as a base to neutralize HCl byproducts . Reaction optimization includes controlling temperature (0–25°C) and monitoring progress via TLC or HPLC. Post-synthesis purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H, ~28 ppm for C), the piperidine ring (δ ~2.5–3.5 ppm), and the 2-oxo-2-phenylethyl moiety (aromatic protons at δ ~7.2–7.5 ppm, carbonyl at ~170 ppm in C) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO: 317.1865).

- HPLC : Purity ≥95% is confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, PI3K) or proteases using fluorescence-based kits (e.g., Z’-LYTE™) to identify IC values .

- Antimicrobial Testing : Perform MIC assays against S. aureus or E. coli via broth microdilution (CLSI guidelines) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability at 24–72 hours .

Advanced Research Questions

Q. How does the 2-oxo-2-phenylethyl substituent influence binding affinity compared to halogenated analogs (e.g., bromobenzyl or fluorobenzoyl derivatives)?

- Methodology :

- Molecular Docking : Compare binding poses in target proteins (e.g., PARP-1) using AutoDock Vina. The 2-oxo group may form hydrogen bonds with catalytic residues, while the phenyl group engages in π-π stacking .

- SPR/BLI : Quantify binding kinetics (K, k/k) using Biacore or Octet systems. Halogenated analogs (e.g., bromobenzyl) often show higher affinity due to hydrophobic interactions but may lack selectivity .

Q. What strategies resolve contradictory activity data between tert-butyl carbamates and their hydrolyzed amine derivatives?

- Methodology :

- Hydrolysis Studies : Treat the compound with HCl (1M in dioxane) to generate the free amine. Compare bioactivity before/after hydrolysis via parallel assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess carbamate cleavage rates (LC-MS monitoring). Stability differences may explain in vitro/in vivo efficacy gaps .

Q. How can structural modifications enhance solubility without compromising target engagement?

- Methodology :

- Prodrug Design : Introduce PEGylated or phosphate groups on the carbamate to improve aqueous solubility. Evaluate logP via shake-flask method pre/post modification .

- Co-Crystallization : Solve X-ray structures with target proteins (e.g., kinases) to identify non-critical regions for functional group addition (e.g., sulfonate for solubility) .

Data Analysis and Contradictions

Q. Why do similar compounds (e.g., 3-nitro vs. 4-nitrobenzyl analogs) exhibit divergent biological activities?

- Analysis : Substituent position alters electronic and steric effects. For example, 3-nitrobenzyl derivatives show stronger enzyme inhibition due to optimal hydrogen bonding geometry, while 4-nitro analogs may sterically hinder binding . Validate via QSAR models using Hammett σ constants and steric parameters (e.g., Taft E) .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Analysis :

- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify cell line-specific pathway activation (e.g., apoptosis in HeLa vs. senescence in HCT-116) .

- Membrane Permeability : Measure cellular uptake via LC-MS (intracellular concentration vs. external dose). Differences in transporter expression (e.g., ABCB1) may explain variability .

Safety and Handling

Q. What precautions are critical when handling tert-butyl carbamates in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders (use fume hoods) .

- Storage : Keep under nitrogen at –20°C in amber vials to prevent hydrolysis .

- Waste Disposal : Neutralize with 10% acetic acid before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.